

Mechanism of Topoisomerase IV Inhibition by Fluoroquinolones

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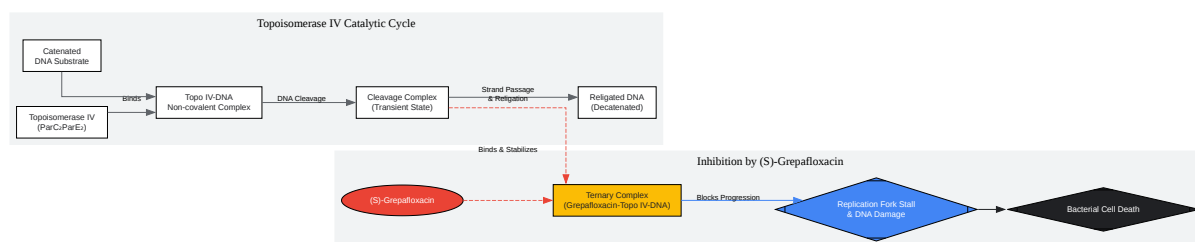
Compound of Interest

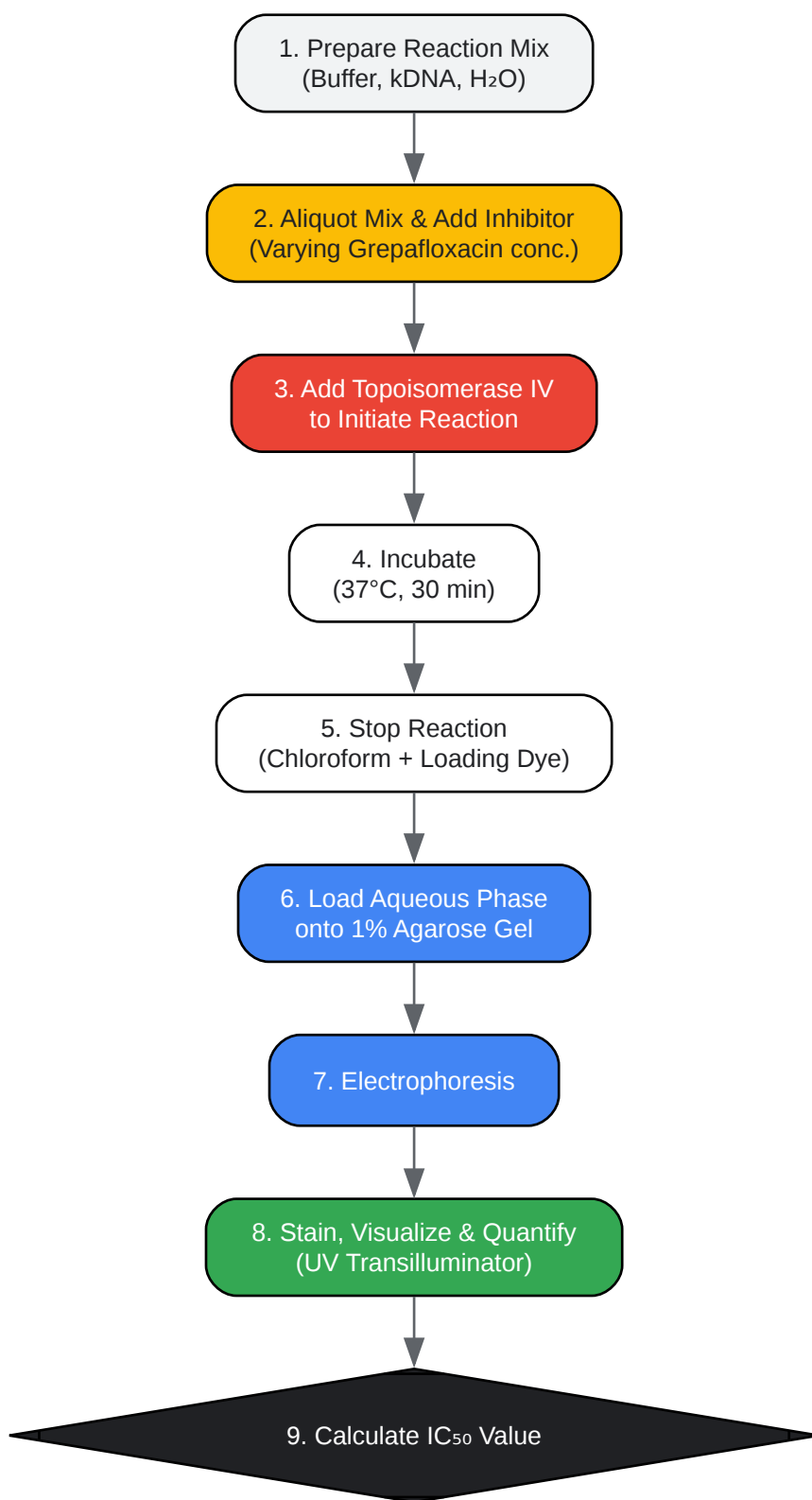
Compound Name: (S)-Grepafloxacin

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Bacterial topoisomerase IV is a heterotetrameric enzyme (ParC₂ParE₂) responsible for decatenating (unlinking) intertwined daughter chromosomes following DNA replication, a critical step for cell division.[4][5] Fluoroquinolones, including **(S)-Grepafloxacin**, do not inhibit the enzyme's catalytic activity directly. Instead, they function as "topoisomerase poisons." [6] They bind to the enzyme-DNA complex and stabilize the transient, covalent intermediate in which the DNA is cleaved.[1][7] This stabilized ternary complex (Drug-Enzyme-DNA) blocks the movement of replication forks, leading to an accumulation of double-strand breaks and ultimately triggering a lethal DNA damage response.[6][8]





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